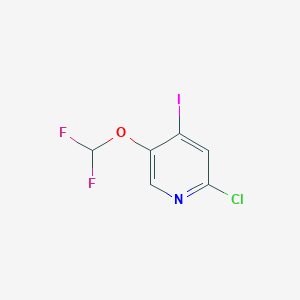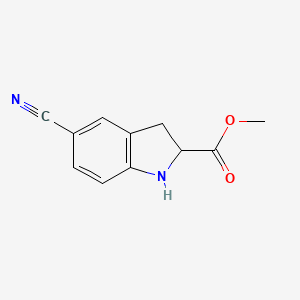
Methyl 5-cyanoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyanoindoline-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable target for chemical research and development.
Preparation Methods
The synthesis of Methyl 5-cyanoindoline-2-carboxylate typically involves the construction of the indole ring system followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
Industrial production methods for indole derivatives often involve multi-step processes that require careful control of reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, solvents, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Methyl 5-cyanoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-cyanoindoline-2-carboxylate has several scientific research applications, including:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-cyanoindoline-2-carboxylate depends on its specific biological targetThese interactions can modulate biological pathways and processes, leading to therapeutic effects . For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
Methyl 5-cyanoindoline-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Methyl 3-(1-tolyl-1H-indol-5-yl)acrylate: Demonstrates anticancer activity against HT-29 and K562 cell lines.
Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins, which are plant defense compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its cyano and ester groups make it a versatile intermediate for further chemical modifications and applications .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 5-cyano-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8-4-7(6-12)2-3-9(8)13-10/h2-4,10,13H,5H2,1H3 |
InChI Key |
PJDXXXUAHUHIFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


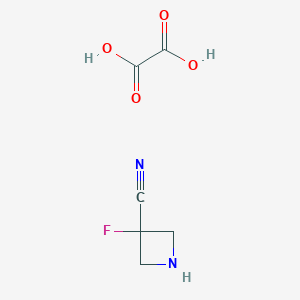
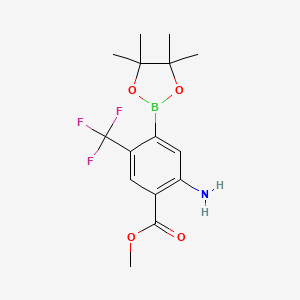
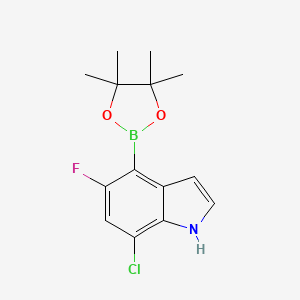
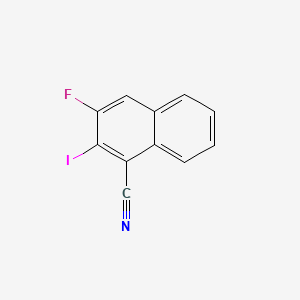
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)
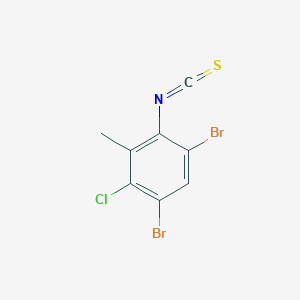

![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)


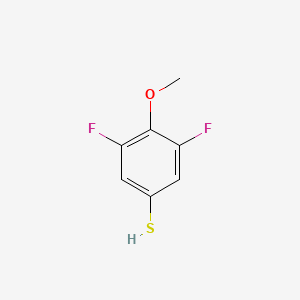
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)

